BD2-Selective BRD4 Binding: A >10,000-Fold Differentiation Over BD1
4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide demonstrates exceptional selectivity for the second bromodomain (BD2) of BRD4, exhibiting a dissociation constant (Kd) of 0.300 nM. This represents a >11,000-fold selectivity compared to its affinity for the first bromodomain (BD1) of BRD4, which shows a Kd of 3,300 nM [1]. In contrast, the comparator MS402, a well-known BD1-selective inhibitor, exhibits a Kd of 77 nM for BD1 and 718 nM for BD2, representing a ~9-fold selectivity . This stark contrast in domain preference allows for precise pharmacological dissection of BD2-specific functions.
| Evidence Dimension | BRD4 Bromodomain Affinity & Selectivity |
|---|---|
| Target Compound Data | BD2 Kd = 0.300 nM; BD1 Kd = 3,300 nM |
| Comparator Or Baseline | MS402: BD1 Kd = 77 nM; BD2 Kd = 718 nM |
| Quantified Difference | Target compound: ~11,000-fold BD2-selectivity; Comparator MS402: ~9-fold BD1-selectivity |
| Conditions | Target compound: BROMOscan assay (BD2) and ITC (BD1) [1]. Comparator: Ki values from TR-FRET assay . |
Why This Matters
This level of BD2-specificity is rare among benzamide-based BET inhibitors and provides a unique tool for investigating the distinct biological functions of BRD4 BD2, which are implicated in inflammatory gene expression and cancer.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Binding affinity data for 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide to BRD4 BD1 and BD2. View Source
